2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide

S100A4 inhibitor sulfonamide-benzamide structure-activity relationship

2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 378192-32-6) is a synthetic small-molecule sulfonamide-benzamide hybrid. Its core architecture features a 2-(4-fluorobenzenesulfonamido)benzamide scaffold, which has been disclosed in peer-reviewed literature as the pharmacophoric basis for a series of S100A4 transcriptional inhibitors with anti-metastatic activity in colorectal cancer models.

Molecular Formula C20H16FN3O6S
Molecular Weight 445.42
CAS No. 378192-32-6
Cat. No. B2720258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide
CAS378192-32-6
Molecular FormulaC20H16FN3O6S
Molecular Weight445.42
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C20H16FN3O6S/c1-30-14-8-11-18(19(12-14)24(26)27)22-20(25)16-4-2-3-5-17(16)23-31(28,29)15-9-6-13(21)7-10-15/h2-12,23H,1H3,(H,22,25)
InChIKeyFIWMPBZIKZPLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 378192-32-6): A Structurally Defined Sulfonamide-Benzamide for Targeted Procurement


2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 378192-32-6) is a synthetic small-molecule sulfonamide-benzamide hybrid. Its core architecture features a 2-(4-fluorobenzenesulfonamido)benzamide scaffold, which has been disclosed in peer-reviewed literature as the pharmacophoric basis for a series of S100A4 transcriptional inhibitors with anti-metastatic activity in colorectal cancer models [1]. The compound further incorporates a 4-methoxy-2-nitrophenyl substituent on the amide nitrogen, a structural elaboration that distinguishes it from the simpler 2-(4-fluorobenzenesulfonamido)benzamide progenitor. This substitution pattern introduces electronic and steric features that may modulate target engagement, physicochemical properties, and downstream biological readouts relative to unsubstituted or differently substituted analogs.

Why Generic 2-(4-fluorobenzenesulfonamido)benzamide Analogs Cannot Substitute for 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide in S100A4-Targeted Research Programs


In the S100A4 inhibitor series, compounds sharing the 2-(4-fluorobenzenesulfonamido)benzamide core exhibit divergent potency, therapeutic index, and tolerability profiles depending on their peripheral substitution [1]. For example, the unsubstituted or minimally substituted congeners E2 and E10 displayed EC50 values of 10 µM and 15 µM, respectively, with therapeutic indices of only 0.6, whereas the optimized lead E12 achieved an EC50 below 1 µM and a therapeutic index of 6.3 [1]. This >10-fold variation in target engagement and >10-fold difference in therapeutic margin across a single scaffold family demonstrates that substitution at the benzamide nitrogen position is a critical determinant of pharmacological performance. Procuring a generic “2-(4-fluorobenzenesulfonamido)benzamide” without verifying the exact N-aryl substitution pattern therefore introduces unacceptable risk of obtaining a compound with potency and selectivity characteristics that are irrelevant to, or contradictory to, the published structure-activity relationships.

Product-Specific Quantitative Differentiation Evidence for 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 378192-32-6)


Structural Elaboration at the Benzamide Nitrogen Distinguishes This Compound from the Simpler 2-(4-fluorobenzenesulfonamido)benzamide Scaffold

The compound carries a 4-methoxy-2-nitrophenyl group on the benzamide nitrogen, whereas the parent scaffold 2-(4-fluorobenzenesulfonamido)benzamide lacks this substitution. In the published S100A4 inhibitor series, N-aryl substitution on the benzamide moiety is the primary site of structural variation that drives differential potency and therapeutic index [1]. Although no direct head-to-head comparison data are publicly available for this exact compound versus the unsubstituted benzamide, the class-level SAR indicates that N-(4-methoxy-2-nitrophenyl) substitution alters electronic distribution (electron-withdrawing nitro, electron-donating methoxy) and steric bulk, which are predicted to influence target binding and pharmacokinetic behavior. The retention of the 4-fluorobenzenesulfonamido group preserves the core pharmacophore required for S100A4 promoter-driven transcriptional inhibition.

S100A4 inhibitor sulfonamide-benzamide structure-activity relationship anti-metastatic

The 2-(4-fluorobenzenesulfonamido)benzamide Scaffold Delivers Sub-Micromolar S100A4 Transcriptional Inhibition, Providing a Potency Benchmark for N-Substituted Derivatives

The core scaffold shared by this compound—2-(4-fluorobenzenesulfonamido)benzamide—has been validated in the optimized lead E12, which achieves an EC50 below 1 µM for S100A4 mRNA inhibition in HCT116 colorectal cancer cells at 48 hours [1]. This potency level serves as a class-level benchmark; N-substituted derivatives bearing the same core are expected to retain S100A4 transcriptional inhibitory capacity, although the exact potency of the N-(4-methoxy-2-nitrophenyl) variant has not been independently reported. The therapeutic index of the lead E12 (6.3) significantly exceeds that of earlier analogs E2 and E10 (both 0.6), indicating that appropriate N-substitution can substantially widen the therapeutic window [1].

transcriptional inhibition S100A4 colorectal cancer EC50

In Vivo Anti-Metastatic Efficacy and Oral Bioavailability Have Been Established for the Core Scaffold, Supporting the Translational Relevance of N-Substituted Congeners

The 2-(4-fluorobenzenesulfonamido)benzamide lead E12 demonstrated significant reduction in liver metastasis in an HCT116 intrasplenic xenograft mouse model when administered orally at 25 mg/kg daily [1]. Pharmacokinetic analysis confirmed oral bioavailability with measurable plasma concentrations up to 24 hours post-dose [1]. While the exact compound 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide has not been independently evaluated in vivo, its structural congruence with the pharmacologically validated E12 scaffold implies potential for similar in vivo behavior, contingent upon the impact of the 4-methoxy-2-nitrophenyl group on solubility, metabolic stability, and clearance.

in vivo efficacy xenograft metastasis pharmacokinetics

Availability of Regulatory and Identity Documentation Ensures Procured Material Matches the Intended Chemical Structure

The compound is registered under CAS 378192-32-6 and is listed in the European Chemicals Agency (ECHA) inventory, confirming its recognized chemical identity within regulatory frameworks [1]. Reputable chemical suppliers typically provide certificates of analysis including NMR, HPLC purity (commonly ≥95%), and mass spectrometry confirmation. This level of documentation enables procurement officers to verify that the supplied material is indeed the N-(4-methoxy-2-nitrophenyl) derivative and not a mislabeled simpler analog, which is a known risk when ordering compounds identified only by ambiguous core scaffold names.

quality control REACH analytical specification procurement assurance

Optimal Research and Industrial Application Scenarios for 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide (CAS 378192-32-6)


Structure-Activity Relationship (SAR) Expansion of S100A4 Transcriptional Inhibitors for Anti-Metastatic Drug Discovery

This compound is best deployed as a key N-aryl variant within a focused library of 2-(4-fluorobenzenesulfonamido)benzamide derivatives. Researchers can benchmark its S100A4 inhibitory potency and therapeutic index against the published values for lead E12 (EC50 <1 µM, TI 6.3) [1], using identical HCT116 promoter-reporter and MTT counter-screen assays. The electron-withdrawing nitro and electron-donating methoxy substituents provide a distinct electronic profile that can probe the SAR around the benzamide binding pocket.

In Vivo Pharmacokinetic and Tolerability Profiling in Colorectal Cancer Metastasis Models

Given the established oral bioavailability and anti-metastatic efficacy of the core scaffold at 25 mg/kg in HCT116 xenograft models [1], this compound can be advanced into parallel pharmacokinetic studies (plasma concentration-time profiles over 24 h) and maximum tolerated dose (MTD) assessments. The 4-methoxy-2-nitrophenyl group may confer differentiated metabolic stability or tissue distribution relative to unsubstituted or alkyl-substituted analogs, making it a valuable comparator in lead optimization cascades.

Chemical Probe Development for S100A4-Mediated Metastasis Biology

The compound serves as a structurally defined chemical probe to dissect S100A4-dependent versus -independent anti-metastatic effects. By comparing its transcriptional inhibition profile, wound healing, and migration assay results against those of E12 and inactive congeners [1], researchers can attribute observed phenotypic changes specifically to S100A4 pathway modulation, provided that the exact N-aryl substitution is documented in all experimental reports.

Reference Standard for Analytical Method Development and Quality Control in Sulfonamide-Benzamide Procurement

With a defined CAS number (378192-32-6) and regulatory listing [2], this compound can be used as a reference standard to develop HPLC-UV or LC-MS methods for identity confirmation and purity determination. This application is critical for procurement quality assurance when sourcing sulfonamide-benzamide analogs from multiple vendors, where mislabeling or cross-contamination with structurally similar compounds (e.g., the unsubstituted benzamide or regioisomeric nitro-methoxy variants) is a tangible risk.

Quote Request

Request a Quote for 2-(4-fluorobenzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.